molecular formula C20H13Br B13986495 9-[(2-Bromophenyl)methylidene]fluorene CAS No. 1643-48-7

9-[(2-Bromophenyl)methylidene]fluorene

Cat. No.: B13986495
CAS No.: 1643-48-7
M. Wt: 333.2 g/mol
InChI Key: FKCILAUAKIVHON-UHFFFAOYSA-N
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Description

9-[(2-Bromophenyl)methylidene]fluorene is a chemical compound with the molecular formula C20H13Br It is known for its unique structure, which includes a fluorene backbone substituted with a bromophenyl group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2-Bromophenyl)methylidene]fluorene typically involves the reaction of fluorene with 2-bromobenzaldehyde under specific conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves careful control of reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 9-[(2-Bromophenyl)methylidene]fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-[(2-carboxyphenyl)methylidene]fluorene, while reduction could produce 9-[(2-phenyl)methylidene]fluorene.

Scientific Research Applications

9-[(2-Bromophenyl)methylidene]fluorene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 9-[(2-Bromophenyl)methylidene]fluorene exerts its effects is primarily through its interaction with specific molecular targets. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and contribute to the compound’s observed effects.

Comparison with Similar Compounds

    9-Methylene-fluorene: Lacks the bromophenyl substitution, resulting in different reactivity and applications.

    9-Phenylmethylidene-fluorene: Similar structure but without the bromine atom, leading to variations in chemical behavior.

Uniqueness: The presence of the bromophenyl group in 9-[(2-Bromophenyl)methylidene]fluorene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other fluorene derivatives and valuable for specialized applications.

Properties

CAS No.

1643-48-7

Molecular Formula

C20H13Br

Molecular Weight

333.2 g/mol

IUPAC Name

9-[(2-bromophenyl)methylidene]fluorene

InChI

InChI=1S/C20H13Br/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H

InChI Key

FKCILAUAKIVHON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)Br

Origin of Product

United States

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